5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Overview
Description
“5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid” is a compound that contains an isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a cyclopropyl group and a thiophen-2-yl group .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Synthesis and Reactivity
Isoxazole derivatives, including 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, have diverse applications in the field of organic synthesis and drug development. The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible isoxazole carboxylic acids has been explored, leading to compounds with potent antitumor activity. This synthesis involves a series of transformations, including the generation of carbonyl azides and their reaction with amines to produce carbamides. Such compounds have shown promising results in increasing the efficacy of cytostatic drugs used in medical practice (Potkin et al., 2014).
Additionally, methods for synthesizing functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines have been developed, providing crucial starting reagents and intermediates for the synthesis of bio-pharmacologically active compounds. This methodology allows for the preparation of pharmacologically active isoxazoles in high yields, making it valuable for drug synthesis and agrochemical preparations (Vitale & Scilimati, 2013).
Antimicrobial and Antioxidant Applications
Isoxazole derivatives have also shown significant potential in antimicrobial and antioxidant applications. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties. Certain compounds manifested profound antioxidant potential, indicating their utility in pharmaceutical formulations (Raghavendra et al., 2016).
Herbicidal and Bioassay Applications
Isoxazole derivatives have been applied in the field of agriculture as well. A novel compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester exhibited good inhibitory activity against specific weeds, showcasing the potential of isoxazole derivatives in herbicide development. The compound's structure was comprehensively characterized, and its activity in inhibiting weed growth was quantified, indicating its potential use in agricultural practices (Liang Fu-b, 2014).
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
5-cyclopropyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-2-1-5-16-7)12-15-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJQYBXNXOBRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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